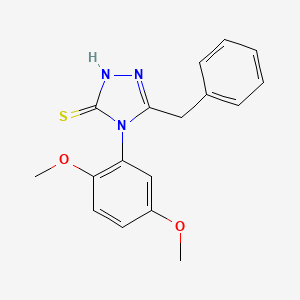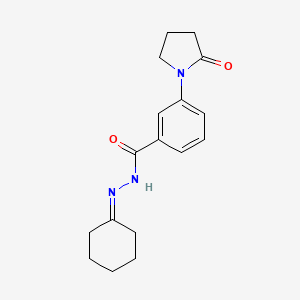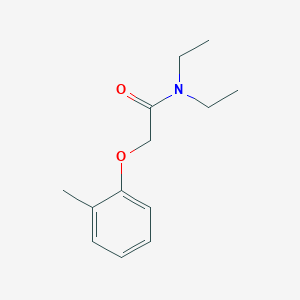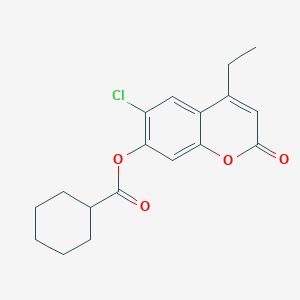
5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a 2-methoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and ligands are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products with different substituents on the phenyl ring.
Oxidation and Reduction: Products with altered oxidation states of the oxadiazole ring.
Coupling Reactions: More complex molecules with extended conjugation or additional functional groups.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with its targets, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
- 5-(4-fluorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
- 5-(4-methylphenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
Uniqueness
5-(4-bromophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-20-14-5-3-2-4-12(14)10-15-18-16(21-19-15)11-6-8-13(17)9-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNIFMDTXWWQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-dimethyl-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5791720.png)
![5-(2-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5791732.png)

![(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE](/img/structure/B5791742.png)
![N-(3,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5791743.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]-4-methylaniline](/img/structure/B5791749.png)

![N~4~-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-MORPHOLINECARBOXAMIDE](/img/structure/B5791769.png)

![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)
![N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B5791795.png)

